1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene
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Overview
Description
1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene is an organic compound with the molecular formula C9H6BrF3 It consists of a benzene ring substituted with a bromine atom and a trifluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1,2,2-trifluorocyclopropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of benzoic acids.
Reduction: Generation of the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene has several applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene involves its interaction with various molecular targets and pathways. The trifluorocyclopropyl group can influence the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzotrifluoride: Similar structure with a trifluoromethyl group instead of a trifluorocyclopropyl group.
Bromobenzene: Lacks the trifluorocyclopropyl group, making it less reactive in certain reactions.
1-Bromo-2,4,5-trifluorobenzene: Contains multiple fluorine atoms on the benzene ring, leading to different reactivity and applications.
Uniqueness
1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene is unique due to the presence of the trifluorocyclopropyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Properties
IUPAC Name |
1-bromo-3-(1,2,2-trifluorocyclopropyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c10-7-3-1-2-6(4-7)8(11)5-9(8,12)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVYXKVYJSYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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